

# Potential off-target effects of BP-897 at high doses

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BP-897

Cat. No.: B1667474

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## Technical Support Center: BP-897

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **BP-897**, particularly when used at high concentrations in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **BP-897**?

**BP-897** is a high-affinity ligand for the dopamine D3 receptor (D3R).<sup>[1][2]</sup> It has been characterized as both a partial agonist and an antagonist depending on the experimental system and functional assay used.<sup>[3][4]</sup> Its primary therapeutic potential has been investigated in the context of treating cocaine addiction.<sup>[1][2]</sup>

Q2: What is the selectivity profile of **BP-897** against the dopamine D2 receptor?

**BP-897** exhibits a significant selectivity for the D3 receptor over the D2 receptor. Reports indicate an approximately 70-fold higher affinity for D3 versus D2 receptors.<sup>[1][2]</sup> However, at higher concentrations, engagement of the D2 receptor is possible and may contribute to certain physiological effects.

Q3: What are the known off-target binding sites for **BP-897** at higher concentrations?

Besides the D2 receptor, **BP-897** has been shown to have a moderate affinity for several other receptors. These include the serotonin 5-HT1A receptor and adrenergic  $\alpha 1$  and  $\alpha 2$  receptors.[1][2] Binding to these sites is more likely to occur at higher experimental doses and may lead to unexpected results.

Q4: What in vivo side effects have been observed with high doses of **BP-897**?

At high doses, **BP-897** has been reported to produce catalepsy in rats, an effect likely mediated by its interaction with dopamine D2 receptors.[1][2] Additionally, sedative effects, ptosis (drooping of the eyelid), and lethargy have been observed in monkeys at high doses, which could be attributed to its action at D3 receptors or its off-target interactions with receptors like 5-HT1A.[1]

## Quantitative Data: Receptor Binding Profile of BP-897

The following table summarizes the equilibrium dissociation constants ( $K_i$ ) of **BP-897** for its primary target and known off-target receptors. Lower  $K_i$  values indicate higher binding affinity.

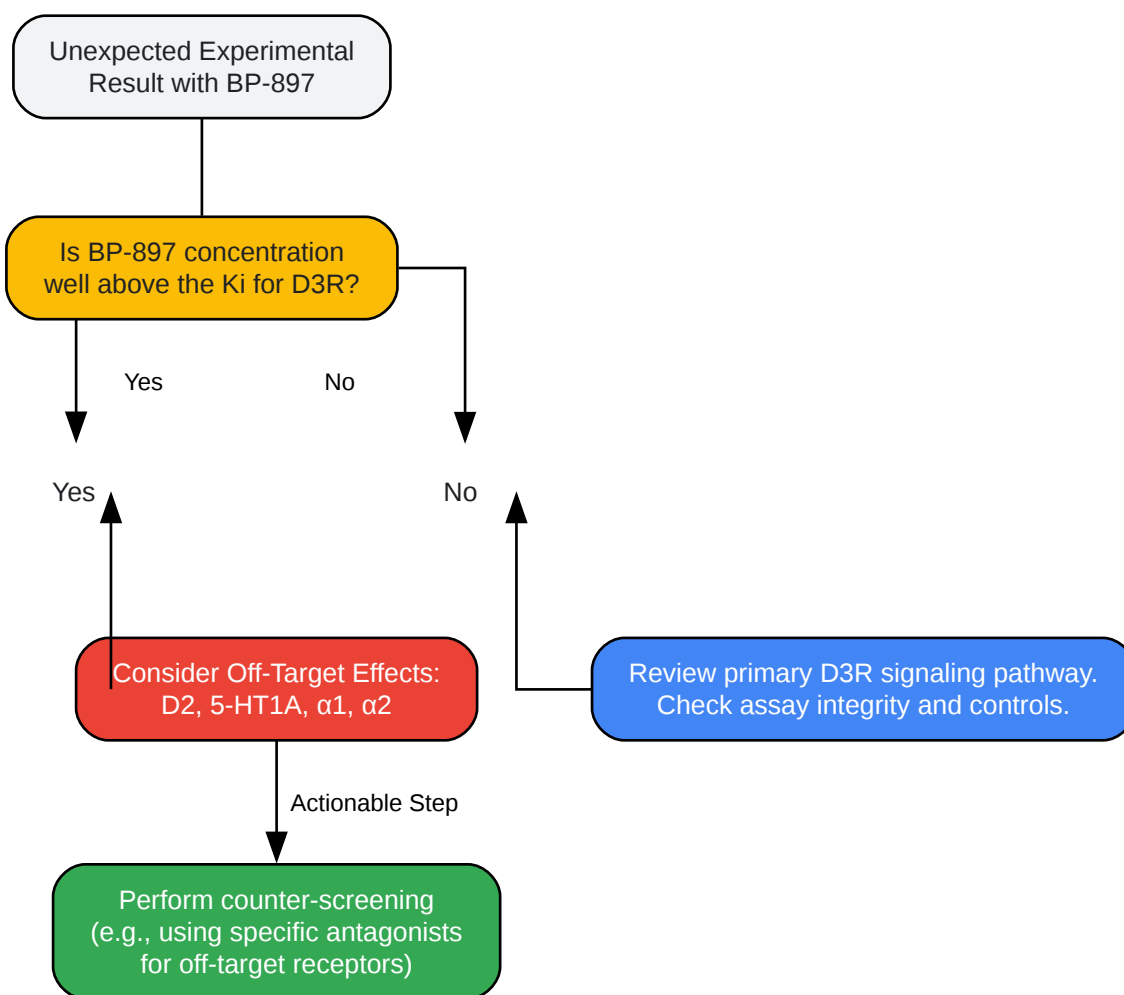
Receptor Target	Reported $K_i$ (nM)	Selectivity vs. D3	Primary/Off-Target
Dopamine D3	0.92	-	Primary
Dopamine D2	~64.4	~70-fold	Off-Target
Adrenergic $\alpha 1$	60	~65-fold	Off-Target
Adrenergic $\alpha 2$	83	~90-fold	Off-Target
Serotonin 5-HT1A	84	~91-fold	Off-Target

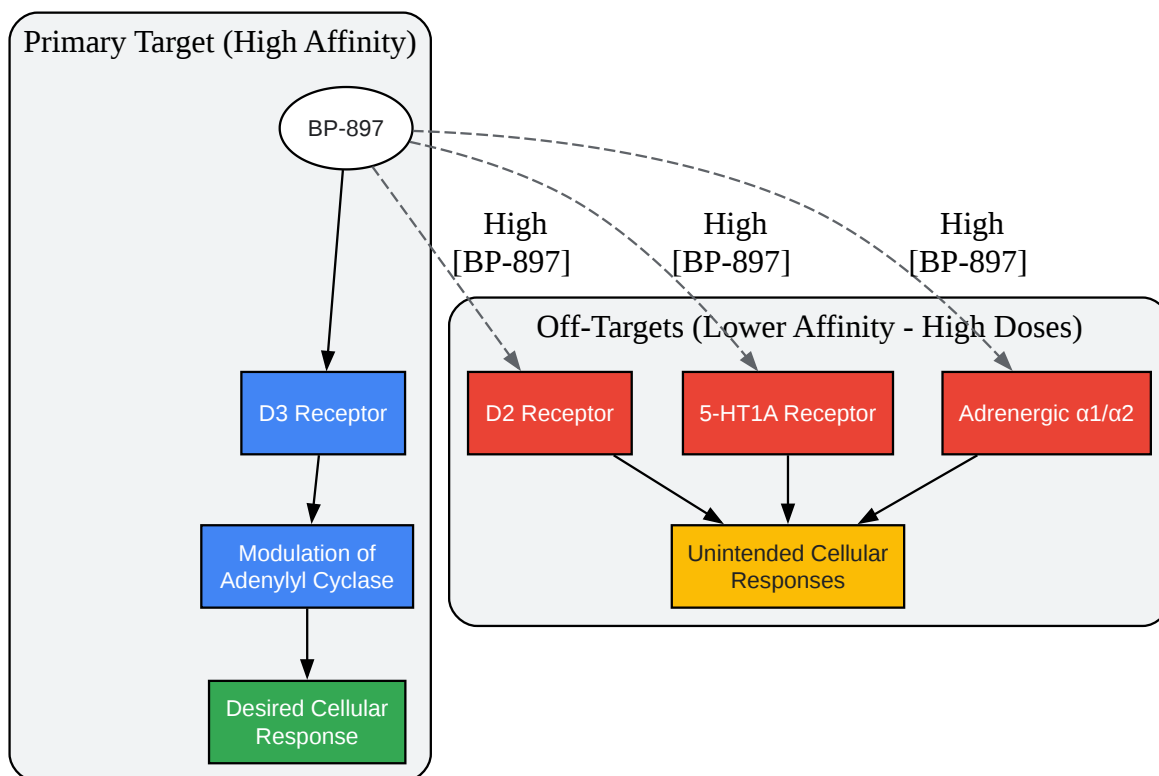
Data compiled from multiple sources.[1][2] Absolute values may vary between studies.

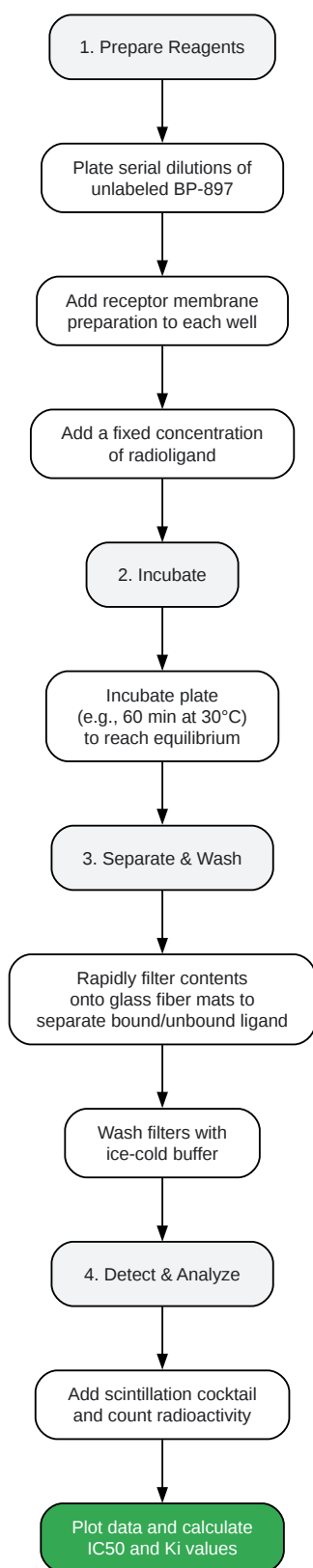
## Troubleshooting Guide

Issue: My experimental results are inconsistent with known D3 receptor pharmacology.

If you observe unexpected cellular or physiological responses, especially at high concentrations of **BP-897**, consider the possibility of off-target effects.







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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)